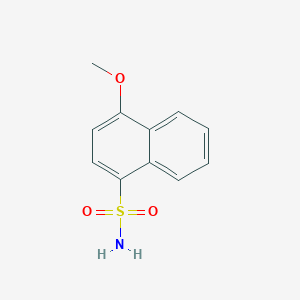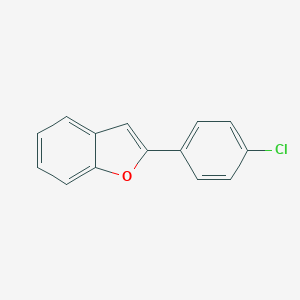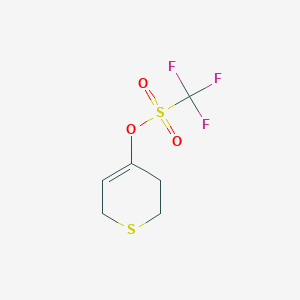
3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate
Übersicht
Beschreibung
“3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate” is a chemical compound with the molecular formula C6H7F3O3S2 . It appears as a clear colorless to light brown liquid .
Synthesis Analysis
The synthesis of this compound involves the triflic acid mediated Prins cyclization of homopropargylic alcohols with aldehydes. This process yields 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonates efficiently and highly regioselectively .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: FC(F)(F)S(=O)(=O)OC1=CCSCC1 . The InChI key for this compound is ZMDCEXLCDOPKGH-UHFFFAOYSA-N .Chemical Reactions Analysis
The dihydropyran formed in the synthesis process can be transformed into different 4-alkyl and aryl substituted products using Suzuki, Heck, Stille, and Sonogashira coupling reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 248.2 g/mol . It has a topological polar surface area of 77 Ų and a complexity of 325 . It has 0 hydrogen bond donors, 7 hydrogen bond acceptors, and 2 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Pummerer-type Reactions : The compound has been utilized in Pummerer-type reactions. For example, Denancé et al. (2008) conducted chemoselective oxidation on thiopyran sulfur derivatives, leading to new thiopyran derivatives with potential for further chemical applications (Denancé et al., 2008).
C–C Coupling Reactions : Saikia et al. (2016) reported the efficient synthesis of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonates through Prins cyclization, which can be transformed into various alkyl and aryl substituted products using coupling reactions like Suzuki, Heck, Stille, and Sonogashira (Saikia, Ghosh, & Kautarya, 2016).
Ring Contraction Reactions : Lucassen and Zwanenburg (2004) showed that functionalized 3,6-dihydro-2H-thiopyrans can undergo ring contraction to form thiolanes, a process potentially useful in organic synthesis and pharmaceutical applications (Lucassen & Zwanenburg, 2004).
Synthesis of Cyclic Sulfones : Chabanenko et al. (2018) developed a new method for synthesizing 3,4- and 3,6-dihydro-2H-thiopran-1,1-dioxides, which can serve as building blocks in the synthesis of biologically active compounds (Chabanenko et al., 2018).
Antiviral Activity : Siry et al. (2014) explored Pummerer reactions of thiopyran derivatives to prepare trifluoromethyl-substituted thiolanes, which were found to have antiviral activity (Siry et al., 2014).
Hetero-Diels–Alder Reactions : Mikhailichenko et al. (2010) reported the first examples of hetero-Diels–Alder reactions of polyfluoroalkanethiocarboxylic acid amides, leading to new 2H-thiopyran derivatives (Mikhailichenko et al., 2010).
Glycosyl Triflates Formation : Crich and Smith (2000) demonstrated a method for generating glycosyl triflates from thioglycosides using a combination of compounds including trifluoromethanesulfonic anhydride (Crich & Smith, 2000).
Lewis Acid Catalysis : Ishihara et al. (1996) found scandium trifluoromethanesulfonate to be an extremely active Lewis acid catalyst in acylation reactions, demonstrating the versatility of trifluoromethanesulfonates in organic synthesis (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Safety And Hazards
Eigenschaften
IUPAC Name |
3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3S2/c7-6(8,9)14(10,11)12-5-1-3-13-4-2-5/h1H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDCEXLCDOPKGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC=C1OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627064 | |
| Record name | 3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate | |
CAS RN |
181180-42-7 | |
| Record name | 3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B184963.png)
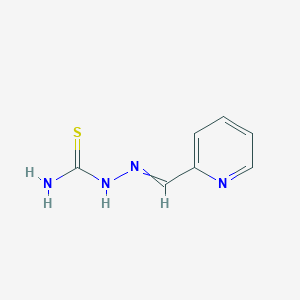
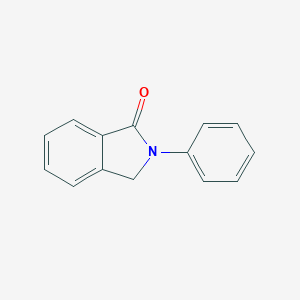
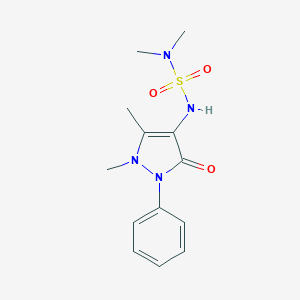
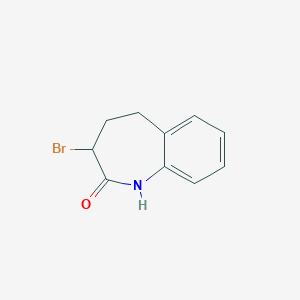
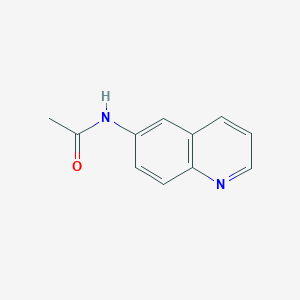
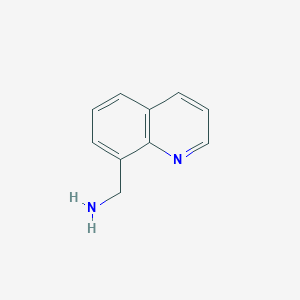

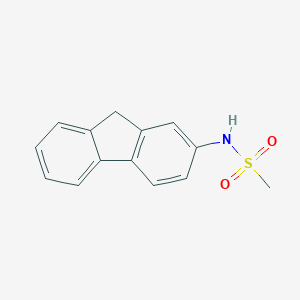
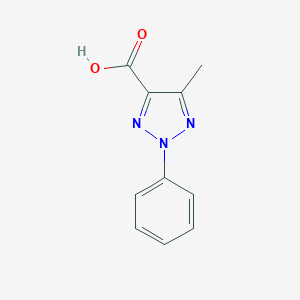
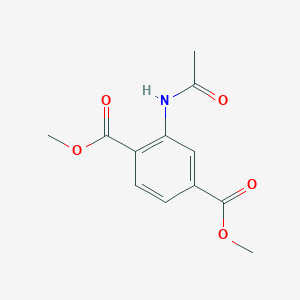
![2-Phenylnaphtho[2,1-b]furan](/img/structure/B184984.png)
